molecular formula C7H14N2O2 B103559 N-Methyl-N-nitrosohexanamide CAS No. 16395-82-7

N-Methyl-N-nitrosohexanamide

Cat. No.: B103559
CAS No.: 16395-82-7
M. Wt: 158.2 g/mol
InChI Key: JFUKYNVHEOUCOI-UHFFFAOYSA-N
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Description

N-Methyl-N-nitrosohexanamide (CAS: 16395-82-7) is a nitrosamine derivative characterized by a hexanamide backbone with a nitroso (-N=O) group attached to a methyl-substituted nitrogen atom. Its chemical formula is C₇H₁₄N₂O₂, and its systematic IUPAC name is this compound. Synonyms include N-Methyl-N-nitrosocaproamide and N-Nitroso-N-methylcaproamide . Structurally, it features a six-carbon aliphatic chain (hexanamide) linked to a methylnitrosamine moiety (CH₃–N–N=O).

Properties

CAS No.

16395-82-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

N-methyl-N-nitrosohexanamide

InChI

InChI=1S/C7H14N2O2/c1-3-4-5-6-7(10)9(2)8-11/h3-6H2,1-2H3

InChI Key

JFUKYNVHEOUCOI-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N(C)N=O

Canonical SMILES

CCCCCC(=O)N(C)N=O

Other CAS No.

16395-82-7

Synonyms

N-Methyl-N-nitrosohexanamide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Polarity : this compound’s hexanamide chain increases molecular weight and lipophilicity compared to smaller analogs like NDMA. This may influence its bioavailability and metabolic pathways .
  • Functional Groups : NMBA’s carboxylic acid group enhances water solubility, while N-Methyl-N-nitrosobenzamide’s aromatic ring may confer stability and alter reactivity .

Toxicological Profiles

Compound IARC Classification Key Toxicological Findings Regulatory Status Reference
This compound Not evaluated Limited data; presumed genotoxic via nitrosamine mechanism No specific regulations; likely grouped under nitrosamine impurity guidelines
NDMA Group 2A (Probable human carcinogen) Hepatotoxic; induces DNA alkylation in liver cells FDA/EPA-regulated (limits in pharmaceuticals/water)
NDEA Group 2A Potent esophageal/liver carcinogen in rodents FDA alert for contamination in antihypertensives
NMBA Not classified Suspected carcinogen; limited in vivo studies Monitored under FDA nitrosamine guidelines

Metabolism :

  • Nitrosamines are typically metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to form reactive alkyldiazonium ions, which alkylate DNA .

Analytical and Regulatory Considerations

  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for nitrosamine analysis. NDMA’s low molecular weight (74.08 g/mol) allows for easier detection vs. This compound (158.20 g/mol), which may require specialized columns .
  • Regulations: The FDA’s 2020 guidance limits NDMA/NDEA/NMBA in drugs to <96 ng/day.

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